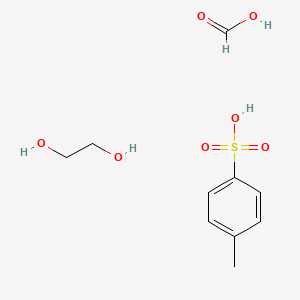

ethane-1,2-diol;formic acid;4-methylbenzenesulfonic acid

Descripción

The compound “ethane-1,2-diol; formic acid; 4-methylbenzenesulfonic acid” is a combination of three distinct chemicals, each with unique properties and applications Formic acid, or methanoic acid, is the simplest carboxylic acid with the formula HCOOH

Propiedades

Número CAS |

90433-81-1 |

|---|---|

Fórmula molecular |

C10H16O7S |

Peso molecular |

280.30 g/mol |

Nombre IUPAC |

ethane-1,2-diol;formic acid;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C2H6O2.CH2O2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4;2-1-3/h2-5H,1H3,(H,8,9,10);3-4H,1-2H2;1H,(H,2,3) |

Clave InChI |

FGOFUTZBVOTPHB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)O.C(CO)O.C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Ethane-1,2-diol

Ethane-1,2-diol is primarily produced from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol . Industrially, this process involves the catalytic oxidation of ethylene to ethylene oxide, followed by hydrolysis .

Formic Acid

Formic acid can be synthesized by the action of sulfuric acid on sodium formate, which is produced from carbon monoxide and sodium hydroxide . Another method involves the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide .

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is typically prepared by sulfonation of toluene using sulfuric acid or oleum .

Análisis De Reacciones Químicas

Ethane-1,2-diol

Ethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to oxalic acid using strong oxidizing agents.

Esterification: Reacts with carboxylic acids to form esters.

Dehydration: Can be dehydrated to produce ethylene oxide.

Formic Acid

Formic acid participates in several reactions:

Reduction: Acts as a reducing agent due to its aldehyde group.

Dehydration: Dehydrates to carbon monoxide and water when treated with concentrated sulfuric acid.

Neutralization: Reacts with bases to form formates.

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is involved in:

Esterification: Forms esters with alcohols.

Neutralization: Reacts with bases to form sulfonates.

Aplicaciones Científicas De Investigación

Ethane-1,2-diol

Ethane-1,2-diol is widely used in the production of polyester fibers and as an antifreeze in cooling systems . It also serves as a solvent in various chemical processes .

Formic Acid

Formic acid is used in leather processing, textile dyeing, and as a preservative . It also finds applications in the synthesis of pharmaceuticals and as a reducing agent in organic chemistry .

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is commonly used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions .

Mecanismo De Acción

Ethane-1,2-diol

Ethane-1,2-diol exerts its effects primarily through hydrogen bonding and its ability to lower the freezing point of water .

Formic Acid

Formic acid acts as a reducing agent due to its aldehyde group, which can donate electrons in redox reactions .

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid functions as a strong acid catalyst, facilitating various organic reactions by donating protons .

Comparación Con Compuestos Similares

Ethane-1,2-diol

Similar compounds include propylene glycol and diethylene glycol. Ethane-1,2-diol is unique due to its higher toxicity and lower viscosity .

Formic Acid

Acetic acid is a similar carboxylic acid but lacks the reducing properties of formic acid .

4-Methylbenzenesulfonic Acid

Other sulfonic acids like benzenesulfonic acid and methanesulfonic acid are similar but differ in their aromatic or aliphatic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.